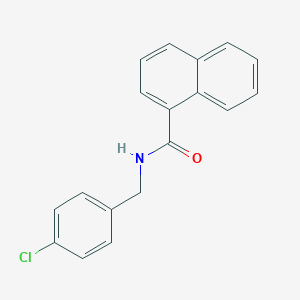![molecular formula C16H15ClN2O2S B239946 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of cyclopenta[b]thiophene derivatives.
Mecanismo De Acción
The mechanism of action of CCT251545 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in the development of cancer. By inhibiting BRD4, CCT251545 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CCT251545 has also been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCT251545 in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting BRD4 without affecting other proteins. However, one limitation of using CCT251545 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of CCT251545. Another area of research is the investigation of the potential use of CCT251545 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the long-term effects of CCT251545 on the human body.
In conclusion, CCT251545 is a chemical compound that has shown promise as a potential therapeutic agent for cancer and inflammation. Its mechanism of action involves the inhibition of BRD4, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on CCT251545 that could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of CCT251545 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield CCT251545. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CCT251545 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and pancreatic cancer. CCT251545 has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
Nombre del producto |
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C16H15ClN2O2S |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorophenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-10-6-4-9(5-7-10)8-13(20)19-16-14(15(18)21)11-2-1-3-12(11)22-16/h4-7H,1-3,8H2,(H2,18,21)(H,19,20) |
Clave InChI |
GCSCFZPXLWCVML-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
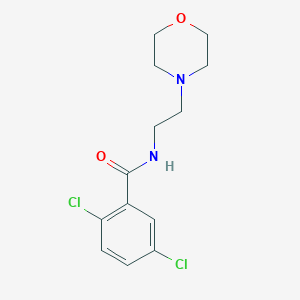
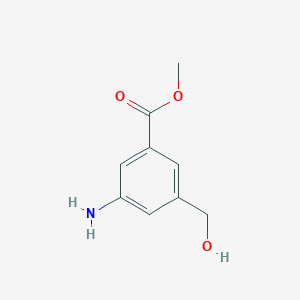
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)


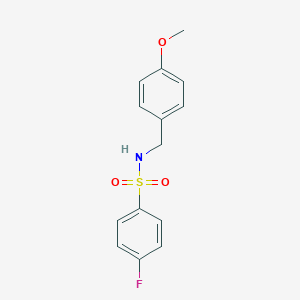
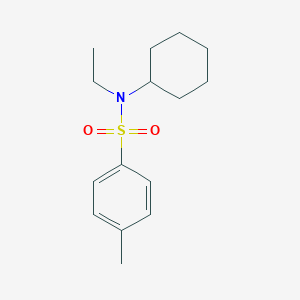

![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)
